molecular formula C15H21NO2 B13293968 1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid

Cat. No.: B13293968
M. Wt: 247.33 g/mol
InChI Key: CEAIWOBEBRARAC-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring substituted with a dimethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanone. This intermediate is then subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Dimethylamino)-4-phenylcyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    1-(Dimethylamino)-4-phenylcyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    4-Phenylcyclohexanone: Lacks the dimethylamino group but shares the phenylcyclohexane core.

Uniqueness

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-(dimethylamino)-4-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-16(2)15(14(17)18)10-8-13(9-11-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,17,18)

InChI Key

CEAIWOBEBRARAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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